

Copanlisib dose reduction and interruption due to toxicity in studies

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Compound of Interest

Compound Name: Copanlisib hydrochloride

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Copanlisib Technical Support Center: Toxicity Management

This guide provides researchers, scientists, and drug development professionals with essential information for managing toxicities associated with Copanlisib, including protocols for dose reduction and interruption observed in key studies.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of Copanlisib and how does it relate to its toxicity profile?

A1: Copanlisib is an inhibitor of phosphatidylinositol-3-kinase (PI3K), with predominant activity against the PI3K- α and PI3K- δ isoforms, which are commonly expressed in malignant B-cells. [1][2] Inhibition of these pathways can induce tumor cell death and inhibit proliferation. [2] The targeting of the PI3K- α isoform, which is involved in insulin signaling, is linked to the common adverse event of transient hyperglycemia. [3][4] The unique toxicity profile, particularly infusion-related hyperglycemia and hypertension, is partly attributed to its targeting of the alpha isoform. [1]

Q2: What are the most common adverse events (AEs) associated with Copanlisib?

A2: The most frequently reported AEs are infusion-related and transient hyperglycemia and hypertension. [5] Other common toxicities include diarrhea, decreased general strength,

leukopenia, neutropenia, nausea, and lower respiratory tract infections.[2][6] In a Phase II trial, the most common treatment-related grade ≥ 3 AEs were hyperglycemia (41%), hypertension (24%), neutropenia (24%), and lung infections (16%).[7]

Q3: How common are dose interruptions and reductions with Copanlisib?

A3: Dose modifications are common. In the pivotal CHRONOS-1 trial, 74% of patients experienced dose interruptions, and 91% of these were due to adverse events.[1][4] Dose reductions to 45 mg occurred in 26% of patients, and to 30 mg in 6% of patients.[1] Despite this, 55% of dose interruptions lasted less than a week.[1][4] Permanent discontinuation due to treatment-related AEs occurred in 16% of patients.[1]

Troubleshooting Guides for Toxicity Management

Hyperglycemia

Issue: A patient is experiencing elevated blood glucose levels during or after Copanlisib infusion.

Experimental Protocol for Monitoring: In some clinical trials, glucose monitoring was performed pre-dose, and at 1, 3, 4, 5, 6, 8, and 24 hours after the infusion.[1] On days 2 and 3 of the first cycle, monitoring was performed three times per day.[1] It is recommended to screen for glycated hemoglobin (HbA1c) before starting therapy to identify at-risk patients.[4]

Troubleshooting and Dose Adjustment:

Clinical Scenario	Recommended Action
Pre-infusion fasting glucose ≥ 160 mg/dL or random glucose ≥ 200 mg/dL	Withhold Copanlisib until fasting glucose is ≤ 160 mg/dL or random glucose is ≤ 200 mg/dL.[1][4]
Post-dose blood glucose ≥ 500 mg/dL (First Occurrence)	Withhold Copanlisib until fasting glucose is ≤ 160 mg/dL or random glucose is ≤ 200 mg/dL.[6] Reduce subsequent dose from 60 mg to 45 mg. [6]
Transient, manageable hyperglycemia	No dose reduction is typically warranted as the effect is transient.[1][4]

Note: For patients with diabetes, Grade 4 hyperglycemia was reported in 35% of cases in one study, and two diabetic patients discontinued treatment due to this AE.[8]

Hypertension

Issue: A patient develops hypertension following Copanlisib infusion.

Experimental Protocol for Monitoring: Blood pressure elevations are typically evident around 2 hours after the start of the infusion.[7] Optimal blood pressure control and monitoring prior to and during the infusion are required.[7]

Troubleshooting and Dose Adjustment:

Clinical Scenario	Recommended Action
Grade 3 Hypertension (Systolic BP \geq 160 mmHg or Diastolic BP \geq 100 mmHg)	Dose reduction, therapy interruption, or treatment discontinuation may be needed based on the persistence and severity.[7]
Life-threatening consequences	Discontinue Copanlisib.[1]
Uncontrolled blood pressure despite dose reduction	Discontinue Copanlisib.[1]

Non-Infectious Pneumonitis (NIP)

Issue: A patient presents with symptoms such as cough, dyspnea, or hypoxia, with interstitial infiltrates on imaging.

Troubleshooting and Dose Adjustment:

Toxicity Grade	Recommended Action
Grade 2 NIP	Withhold Copanlisib and treat with steroids until the condition improves to Grade 0 or 1.[1][4] Copanlisib can then be restarted at a reduced dose of 45 mg.[1]
Grade \geq 3 NIP	Discontinue Copanlisib permanently.[1]

Infections

Issue: A patient develops signs and symptoms of an infection.

Experimental Protocol for Monitoring: Patients should be carefully monitored for signs of infection.^[1] Prophylaxis for *Pneumocystis jirovecii* pneumonia (PJP) should be considered for high-risk patients before initiating treatment.^{[1][7]}

Troubleshooting and Dose Adjustment:

Toxicity Grade	Recommended Action
Grade ≥ 3 Infection	Interrupt Copanlisib treatment until the infection resolves. ^{[1][7]}
Confirmed PJP	Withhold Copanlisib and treat the infection. ^[6] Resume at the previous dose with concomitant PJP prophylaxis once resolved. ^[6]

Neutropenia

Issue: A patient has a decreased neutrophil count.

Experimental Protocol for Monitoring: Complete blood counts should be monitored at least once per week while the patient is receiving Copanlisib.^[4]

Troubleshooting and Dose Adjustment:

Clinical Scenario	Recommended Action
$ANC \leq 0.5 \times 10^3 \text{ cells/mm}^3$	Withhold Copanlisib until ANC recovers to $> 0.5 \times 10^3 \text{ cells/mm}^3$, then resume at the previous dose. ^[6]
Recurrence of $ANC \leq 0.5 \times 10^3 \text{ cells/mm}^3$	Reduce the Copanlisib dose to 45 mg. ^[6]

Summary of Adverse Events from Clinical Studies

The following tables summarize key toxicity data from Copanlisib clinical trials.

Table 1: Incidence of Common Treatment-Emergent Adverse Events (TEAEs)

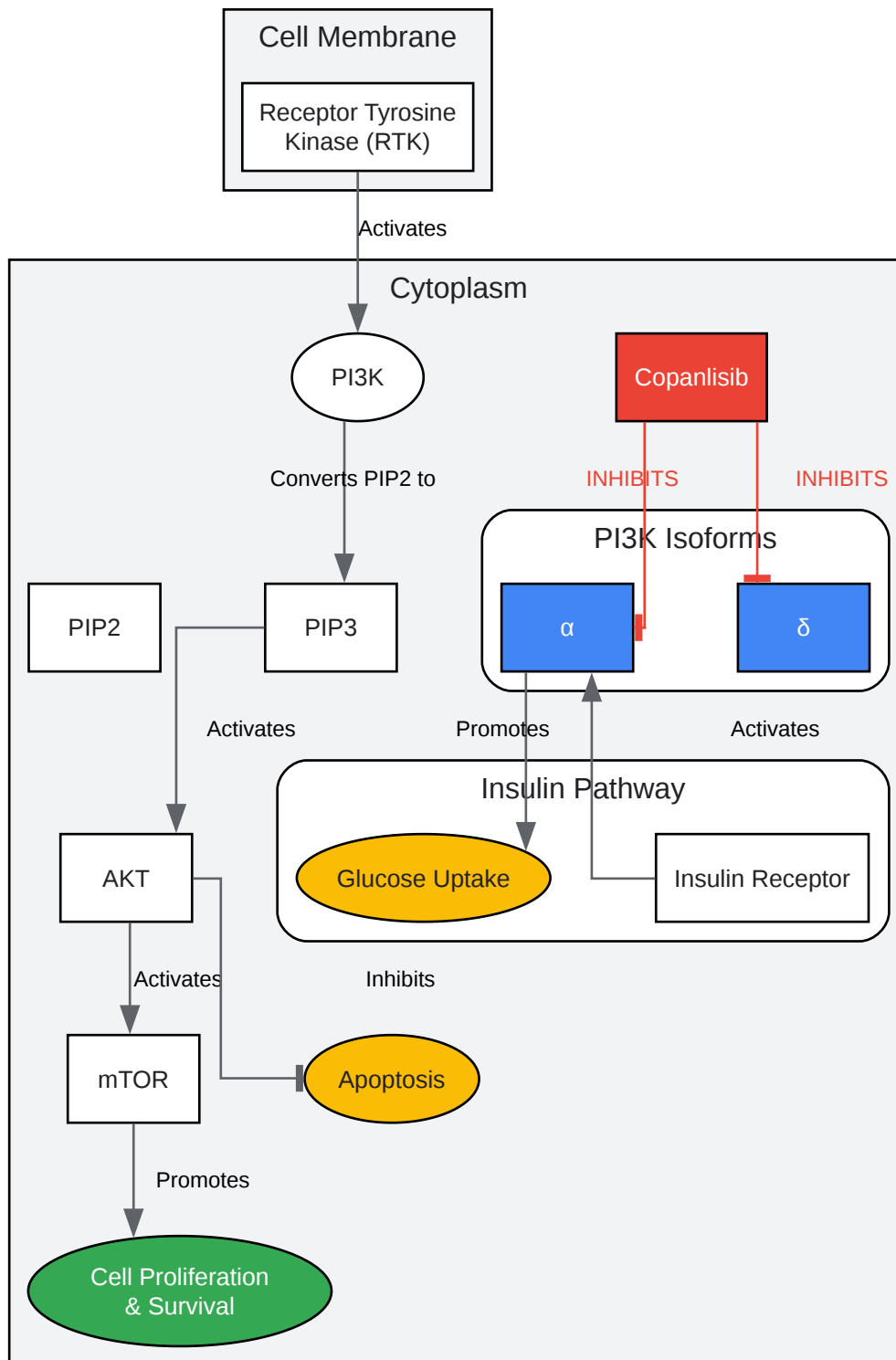
Adverse Event	All Grades (%)	Grade ≥3 (%)
Hyperglycemia	50.0% - 59.5% [4] [5] [9]	25.0% - 41.0% [4] [7]
Hypertension	29.6% - 54.8% [4] [5] [9]	23.9% - 40.5% [4] [7]
Diarrhea	35.2% - 40.5% [4] [5] [9]	4.8% - 8.5% [4] [9]
Neutropenia / Decreased Neutrophil Count	28.9% - 34.5% [4] [5] [9]	Grade ≥3: 24% [7]
Fatigue	48.8% [4] [5]	11.9% [4]
Lower Respiratory Tract Infections	21% (in NHL patients) [1]	12% (Grade 3), 2% (Grade 4) [1]

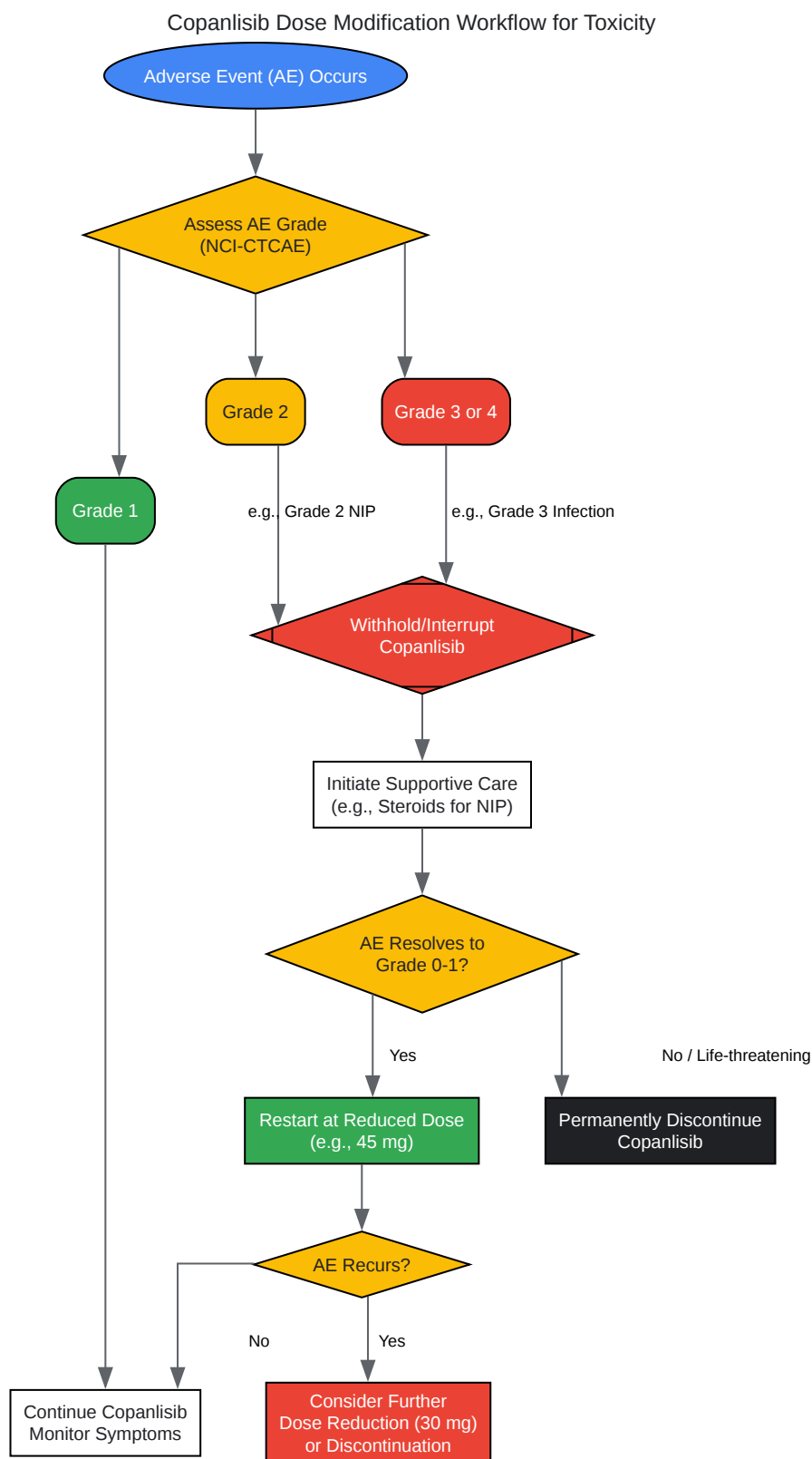
Table 2: Dose Modifications Due to Adverse Events (CHRONOS-1 Study)

Action	Percentage of Patients
Dose Interruption	74% [1]
Dose Reduction to 45 mg	26% [1]
Dose Reduction to 30 mg	6% [1]
Permanent Discontinuation	16% [1]

Visualized Protocols and Pathways

Copanlisib Mechanism of Action Pathway





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